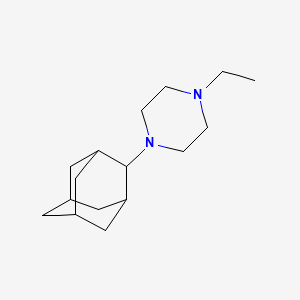![molecular formula C14H19NO B5802064 N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
N-[2-(1-methylcyclopropyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methylcyclopropyl)phenyl]butanamide, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators of metabotropic glutamate receptor subtype 2 (mGlu2 PAMs).
Mechanism of Action
N-[2-(1-methylcyclopropyl)phenyl]butanamide acts as a positive allosteric modulator of mGlu2, a type of glutamate receptor found in the brain. By binding to a specific site on the receptor, this compound enhances the activity of mGlu2, leading to increased release of neurotransmitters such as dopamine and serotonin. This, in turn, can improve cognitive function and alleviate symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase glutamate release in the prefrontal cortex, a brain region involved in cognitive function and emotion regulation. It also enhances dopamine and serotonin release in the nucleus accumbens, a brain region involved in reward processing and motivation. These effects are thought to underlie the therapeutic potential of this compound in neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]butanamide in lab experiments is its high selectivity for mGlu2, which minimizes off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of this compound and the type of assay used. Additionally, the pharmacokinetics of this compound, such as its half-life and bioavailability, may affect its suitability for certain experiments.
Future Directions
There are several potential future directions for research on N-[2-(1-methylcyclopropyl)phenyl]butanamide. One area of interest is the development of more potent and selective mGlu2 PAMs that can be used in clinical settings. Another direction is the investigation of the long-term effects of this compound on brain function and behavior. Finally, the potential use of this compound in combination with other drugs for the treatment of neuropsychiatric disorders is an area that warrants further exploration.
Conclusion
In conclusion, this compound is a novel compound with significant potential for the treatment of neuropsychiatric disorders. Its mechanism of action as a positive allosteric modulator of mGlu2, along with its biochemical and physiological effects, make it a promising therapeutic target. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new treatments for a range of neuropsychiatric disorders.
Synthesis Methods
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]butanamide involves a multi-step process that starts with the reaction of 1-methylcyclopropylmagnesium bromide with 2-bromoacetophenone to form 2-(1-methylcyclopropyl)phenylacetone. This intermediate is then reacted with butyryl chloride in the presence of aluminum chloride to form this compound. The final product is purified by column chromatography and recrystallization.
Scientific Research Applications
N-[2-(1-methylcyclopropyl)phenyl]butanamide has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. It has been found to improve cognitive function, reduce anxiety-like behavior, and normalize glutamate levels in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
properties
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-13(16)15-12-8-5-4-7-11(12)14(2)9-10-14/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUGSVQDDRRBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)

![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)



![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)